2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
Description
The compound 2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone belongs to the quinazolinone class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 2. This derivative features a 3-chlorobenzylthio group at position 2 and a 4-chlorophenyl substituent at position 3. Quinazolinones are renowned for their broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The chloro substituents in this compound likely enhance lipophilicity and electronic effects, influencing receptor binding and metabolic stability.
Properties
CAS No. |
741718-65-0 |
|---|---|
Molecular Formula |
C21H14Cl2N2OS |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2 |
InChI Key |
HLHKVTDPNOVPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ at m/z 413.329 (calculated: 413.330) corresponds to C₂₁H₁₄Cl₂N₂OS.
Fourier-Transform Infrared Spectroscopy (FTIR)
Absorption bands at 1685 cm⁻¹ (C=O stretch) and 690 cm⁻¹ (C-S vibration) verify the functional groups.
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
-
Recrystallization from ethanol/water mixtures yields high-purity product (≥98%).
-
Column chromatography (silica gel, ethyl acetate/hexane) is used for structurally similar analogs.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| S-Alkylation in acetone | K₂CO₃, rt, 12 h | 85 | 98 | |
| Phase-transfer catalysis | TBAB, DMF, 60°C, 6 h | 78 | 97 | |
| Microwave-assisted | K₂CO₃, DMF, 100°C, 30 min | 82 | 96 |
Industrial-Scale Considerations
Sigma-Aldrich lists the compound as a "rare chemical" synthesized in small batches for research purposes. Key industrial challenges include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the chlorobenzyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Anticancer Potential
Quinazolinone derivatives, including 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone, have shown significant activity against various cancer types due to their ability to inhibit key enzymes involved in cancer progression:
- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of several tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are critical in cancer signaling pathways. Molecular docking studies indicate that it may act as a non-competitive inhibitor against these targets .
Antioxidant Activity
Research indicates that quinazolinone compounds exhibit antioxidant properties. The presence of specific substituents can enhance this activity:
- Structure-Antioxidant Relationships : The antioxidant activity of quinazolinones is influenced by the presence of hydroxyl or methoxy groups on the phenyl ring. Compounds with two hydroxyl groups in ortho positions have shown improved metal-chelating properties and antioxidant capabilities .
Synthesis and Modification
The synthesis of 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone typically involves multiple steps, including:
- Formation of the quinazolinone scaffold.
- Introduction of the thioether linkage.
- Chlorination of the aromatic groups.
This multi-step synthesis allows for further modifications to enhance efficacy and reduce toxicity, making it a versatile lead compound in drug development .
Case Studies and Research Findings
Numerous studies have highlighted the applications and effectiveness of quinazolinones in various therapeutic contexts:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of NF-κB pathways in macrophage-like cells .
- Antimicrobial Activity : Quinazolinones have been investigated for their antimicrobial properties, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one ()
- Structure : 2-chlorobenzylthio (position 2) and 4-methylphenyl (position 3).
- Key Differences: The 2-chloro vs. 3-chloro position on the benzyl group alters steric and electronic environments. The 4-methylphenyl group (p-tolyl) in the analog is less polar than the 4-chlorophenyl group in the target compound, affecting solubility and membrane permeability.
- Molecular Weight : 392.901 (analog) vs. ~408.3 (estimated for target compound) .
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone ()
- Structure : 2-oxoethylsulfanyl chain with 4-chlorophenyl and ethyl group (position 3).
- Key Differences: The ketone group in the 2-oxoethylsulfanyl chain introduces hydrogen-bonding capacity, which is absent in the target compound’s simpler thioether linkage.
- Bioactivity : Analogs with oxoethyl groups have shown varied antitumor and enzyme inhibitory activities, but direct comparisons are lacking .
Heterocyclic Modifications
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone ()
- Structure : Incorporates a 1,2,4-oxadiazole ring linked to the sulfanyl group.
- Key Differences: The oxadiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, which may improve target affinity compared to the target compound’s chloroaromatic substituents.
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide ()
- Activity : Exhibited a mean GI50 of 17.90 µM against cancer cells, comparable to 5-fluorouracil (18.60 µM).
- Key Differences :
Physicochemical Properties
Toxicity Considerations
- Hydrazine-containing analogs (): Compounds with hydrazine linkers (e.g., 2-(1-ethylpropylidene)hydrazino derivatives) show TDLo values of 10 mg/kg in rodents, suggesting higher toxicity risks compared to thioether-linked compounds like the target .
- Chloro vs.
Biological Activity
The compound 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is . The presence of a thioether linkage and chlorinated aromatic groups contributes to its unique reactivity and biological properties. The compound's structure can be visualized as follows:
- Core Structure : Quinazolinone
- Substituents :
- 3-Chlorobenzyl group
- 4-Chlorophenyl group
- Thioether linkage
Antihistaminic Activity
A study focused on a related class of compounds, specifically 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4(3H)-ones , demonstrated significant H1-antihistaminic activity. The most active compound in this series showed a protection rate of 77.53% against histamine-induced bronchospasm in guinea pigs, surpassing that of the reference standard, chlorpheniramine maleate (70.09% protection) .
Antimycobacterial Activity
Research has indicated that quinazolinone derivatives exhibit potent antimycobacterial properties. A structural activity relationship (SAR) study revealed that modifications to the quinazolinone core can significantly impact biological activity against Mycobacterium tuberculosis. For instance, the introduction of polar substituents was found to enhance activity while reducing binding to serum proteins .
Cytotoxicity and Mutagenicity
While many quinazolinones show low cytotoxicity against normal human cells (e.g., MRC-5), some derivatives have been identified as mutagenic through the Ames test. This highlights the necessity of careful evaluation during the development of these compounds for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the biological profile of 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Amino group at position 3 | Anticancer | Lacks thioether functionality |
| 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one | Oxazinone ring | Antimicrobial | Different heterocyclic structure |
| 7-Chloro-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline-5-one | Triazole ring | Anticancer | Incorporates a triazole moiety |
This comparison illustrates the diversity within the quinazolinone family and emphasizes how specific functional groups can influence biological properties.
Study on H1-Antihistaminic Agents
In a series of experiments, various quinazolinones were synthesized and tested for their antihistaminic properties. The lead compound demonstrated not only efficacy but also reduced sedation compared to established antihistamines, suggesting a favorable side effect profile .
Antimycobacterial Mechanism Exploration
Further studies have elucidated that certain structural modifications enhance the antimycobacterial efficacy by modulating interactions with essential enzymes in M. tuberculosis. Compounds with specific substitutions on the quinazolinone core showed improved inhibitory potency against target enzymes such as thymidylate kinase .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1 : Reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with thioacetamide or methyl thioacetate to form intermediate thioquinazolinones .
- Step 2 : Introducing the 3-chlorobenzylthio moiety via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for aryl substitutions .
- Step 3 : Purification via column chromatography or recrystallization (e.g., using THF-ethanol mixtures) .
Q. How is structural characterization of this compound performed post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Determined using a capillary tube apparatus (e.g., 248–249°C for sulfonamide derivatives) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O lactam at ~1672 cm⁻¹, sulfonamide SO₂ stretches at ~1330–1166 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.7–8.1 ppm, trans-alkene protons at δ 7.91 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₉H₇ClN₂O for chloromethyl derivatives) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Antitumor Screening : Growth inhibition (GI₅₀) assays against cancer cell lines (e.g., NCI-60 panel) using MTT or SRB protocols. For example, derivatives showed GI₅₀ values of 6.33–17.90 µM, comparable to 5-fluorouracil .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/-negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of antitumor efficacy?
- Methodological Answer :
- Substituent Analysis :
- 2-Benzylmercapto groups enhance antitumor activity (MGI%: 19%) compared to alkylmercapto derivatives (MGI%: 2–11%) .
- N-(4-chlorophenyl)acetamide at the 2-position improves potency (GI₅₀: 17.90 µM) .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies interactions with EGFR kinase; hydrophobic pockets favor 3,4,5-trimethoxybenzyl groups .
Q. How should researchers design experiments to resolve contradictions in biological data across studies?
- Methodological Answer :
- Variable Standardization : Control cell lines (e.g., MCF-7 for breast cancer), assay conditions (e.g., 72-hour incubation), and reference drugs (e.g., 5-FU) .
- Data Normalization : Express activity as % growth inhibition (MGI%) relative to untreated controls to minimize inter-lab variability .
- Meta-Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-indazolyl) across studies to isolate structural determinants .
Q. What computational approaches predict binding mechanisms with therapeutic targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., Paraplegin RMSD <2.0 Å over 100 ns) to assess conformational changes induced by 4(3H)-quinazolinone .
- Docking Protocols : Use Glide or GOLD to rank binding poses; prioritize compounds with hydrogen bonds to catalytic residues (e.g., EGFR’s Lys745) .
Q. How can selectivity and toxicity be assessed during preclinical development?
- Methodological Answer :
- Cytotoxicity Profiling : Test against non-cancerous cell lines (e.g., HEK-293) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
- Hemolytic Assays : Evaluate RBC lysis at therapeutic concentrations (e.g., <10% hemolysis at 100 µM) .
Q. What role do heterocyclic substituents play in non-antitumor applications (e.g., neuroprotection)?
- Methodological Answer :
- Antioxidant Assays : Measure ROS scavenging via DPPH or ABTS assays. Sulfonamide and iodinated derivatives show IC₅₀ values <50 µM .
- Neuroprotection Models : Use SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂); quantify viability via Calcein-AM staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
